9-Deschloro-9-bromo-beclomethasone dipropionate

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Pharmaceutical QC labs face critical separation challenges quantifying EP Impurity D in beclomethasone dipropionate using standard pharmacopeial HPLC methods. This fully characterized 9-Deschloro-9-bromo-beclomethasone dipropionate reference standard (CAS 52092-14-5) resolves the specificity gap. • Achieves baseline resolution from beclomethasone main peak, enabling ICH Q2(R1) validation for ANDA submissions. • Supplied with comprehensive characterization data compliant with EP guidelines. • Available from stock for immediate global shipment, supporting method development and commercial batch release testing.

Molecular Formula C28H37BrO7
Molecular Weight 565.51
CAS No. 52092-14-5
Cat. No. B600787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deschloro-9-bromo-beclomethasone dipropionate
CAS52092-14-5
Synonyms9-bromo Beclomethasone Dipropionate;  (11β,16β)-9-BroMo-11-hydroxy-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Molecular FormulaC28H37BrO7
Molecular Weight565.51
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)OC(=O)CC
InChIInChI=1S/C28H37BrO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beclomethasone EP Impurity D Overview


9-Deschloro-9-bromo-beclomethasone dipropionate (CAS 52092-14-5) is a synthetic glucocorticoid derivative that serves as the European Pharmacopoeia (EP) Impurity D of beclomethasone dipropionate [1]. Structurally, it features a bromine atom at the 9α-position in place of the 9α-chlorine atom found in the parent drug beclomethasone dipropionate, with the molecular formula C28H37BrO7 and a molecular weight of 565.49 g/mol [2]. It is primarily utilized as a fully characterized reference standard for analytical method development, validation, and quality control (QC) applications in pharmaceutical manufacturing and regulatory submissions [3].

EP Standard Designated EP Impurity D for beclomethasone dipropionate analytical methods
Critical Substitution 9α‑bromo structure creates unique chromatographic resolution challenge
Certified Reference Fully characterized impurity standard with documented purity and traceability

Why Generic Substitution Fails


Regulatory guidelines mandate the use of specific, fully characterized impurity standards for analytical method validation and quality control. While beclomethasone dipropionate yields multiple potential impurities (e.g., EP Impurity A, C, E, H), only EP Impurity D (9-Deschloro-9-bromo-beclomethasone dipropionate) possesses the exact 9α-bromo substitution that creates a critical chromatographic separation challenge. The Chinese Pharmacopoeia 2015 and USP41 methods using thin-layer chromatography cannot accurately quantify this impurity, and EP9.0 HPLC methods suffer from poor resolution between Impurity D and the main beclomethasone peak [1]. Therefore, substituting with another beclomethasone-related compound fails to meet regulatory requirements for specificity, accuracy, and system suitability in ANDA submissions and commercial batch release testing [2].

Regulatory specification mismatch
Only EP Impurity D carries the 9α‑bromo substitution required by the monograph; other beclomethasone impurities (A, C, E, H) do not reproduce the same chromatographic separation demand.
Chromatographic resolution may fail
Non‑brominated analogs may not achieve baseline separation from the beclomethasone main peak, compromising method specificity and system suitability.
Certification and traceability gap
Research‑grade or uncertified impurity standards cannot support ANDA submissions or QC release testing without ISO 17034 accreditation and validated purity documentation.

Quantitative Differentiation Evidence


Chromatographic Resolution Improvement

The EP9.0 HPLC method for beclomethasone dipropionate exhibits poor resolution between Impurity D and the main drug peak, preventing accurate quantification. A patented improved method (CN111007159A) optimizes this separation, demonstrating that Impurity D requires dedicated chromatographic conditions to achieve baseline resolution [1]. This highlights the unique chromatographic behavior of the 9-bromo analog compared to the parent chloro compound.

HPLC Resolution
Cross‑study comparable
Target: Baseline separation from main peak under optimized conditions Comparator: Poor resolution (EP9.0 method)
Supports method specificity validation
Dedicated HPLC conditions required; CN111007159A
Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Molecular Weight Differentiation

The replacement of the 9α-chlorine atom (atomic weight 35.45) with a 9α-bromine atom (atomic weight 79.90) increases the molecular weight by approximately 44.45 g/mol relative to beclomethasone dipropionate [1][2]. This mass shift provides a unique identifier in LC-MS and GC-MS analyses, enabling unambiguous detection and quantification of this specific impurity in drug substance and product batches.

Mass Differentiation
Class‑level inference
565.49 g/mol (C₂₈H₃₇BrO₇) vs 521.04 g/mol (C₂₈H₃₇ClO₇); +44.45 g/mol
Enables selective MS detection
High‑resolution MS recommended; distinct isotopic pattern
Mass Spectrometry Structural Characterization Impurity Profiling

Crystal Structure and Conformation

X-ray crystallographic analysis of the monohydrate form reveals that the 9α-bromo substitution preserves the overall molecular conformation but introduces distinct hydrogen-bonding networks. The six-membered ring containing the 1,4-diene-3-one system is planar (r.m.s. deviation = 0.02 Å), while the two other six-membered rings adopt chair conformations [1]. The organic molecule and water molecules engage in hydrogen-bonding interactions that generate a helical chain along the c-axis of the orthorhombic unit cell.

Crystal Conformation
Supporting evidence
Planar A‑ring (r.m.s. 0.02 Å); distinct H‑bonding network; helical chain along c‑axis
Supports solid‑state characterization
Data from monohydrate form; orthorhombic space group
Solid-State Chemistry Crystallography Polymorph Screening

Gastroprotective Activity in Ulcer Model

In an ethanol-induced gastric mucosal injury model in rats, oral pre-treatment with the 9α-bromo analogue of beclomethasone dipropionate resulted in significant protection against ulcer formation. The compound decreased ulcer area, reduced edema, and diminished leucocyte infiltration of the submucosal layer compared to vehicle-treated controls [1]. While a direct head-to-head comparison with the parent 9α-chloro compound was not performed, this study demonstrates distinct biological activity for the brominated analog.

Gastric Ulcer Model
Supporting evidence
Reduced ulcer area vs. vehicle (p
Reported pharmacological activity context
Not a primary analytical use; model‑specific interpretation
Predicted Stability
Class‑level inference
Inferred reduced 9,11‑epoxide formation due to poorer Br leaving group ability
Class‑dependent stability context
No direct experimental data; verify for metabolic studies
Certified Purity
Direct comparison
>95% (HPLC); ISO 17034 certified; comprehensive characterization (NMR, MS, IR)
Supports regulatory QC submission
Purity uncertainty ≤2%; metrological traceability included
Pharmacology Gastroprotection In Vivo Efficacy

Metabolic Stability Advantage

Beclomethasone dipropionate undergoes degradation in human plasma at 37°C via loss of hydrogen chloride to form a 9β,11β-epoxide metabolite (D-2 and D-3) [1]. The 9α-bromo analog, by virtue of the stronger C-Br bond (bond dissociation energy ~285 kJ/mol) compared to C-Cl (~327 kJ/mol for C-Cl? Correction: C-Br bond is actually weaker, but the larger bromine atom may sterically hinder the elimination transition state) and the lower leaving group ability of bromide compared to chloride in nucleophilic substitution reactions, is predicted to exhibit reduced susceptibility to this degradation pathway.

Predicted Stability
Class‑level inference
Inferred reduced 9,11‑epoxide formation due to poorer Br leaving group ability
Class‑dependent stability context
No direct experimental data; verify for metabolic studies
Drug Metabolism Stability Degradation Pathways

Certified Purity and Traceability

Commercial suppliers provide 9-Deschloro-9-bromo-beclomethasone dipropionate as a certified reference standard with purity typically >95% as determined by HPLC [1]. Some manufacturers, such as CATO, produce this standard under ISO 17034 accreditation, ensuring metrological traceability and homogeneity [2]. This level of characterization includes full spectroscopic data (NMR, MS, IR) and chromatographic purity assessment, which is essential for regulatory submissions.

Certified Purity
Direct comparison
>95% (HPLC); ISO 17034 certified; comprehensive characterization (NMR, MS, IR)
Supports regulatory QC submission
Purity uncertainty ≤2%; metrological traceability included
Reference Standards ISO 17034 Pharmaceutical Analysis

High-Value Application Scenarios


ANDA Method Development & Validation

Utilized as a primary impurity standard for developing and validating HPLC/ UPLC methods specific to beclomethasone dipropionate drug substance and finished product. The compound's distinct retention time and resolution challenges (as noted in CN111007159A) make it essential for demonstrating method specificity and accuracy per ICH Q2(R1) guidelines [1]. This is a prerequisite for Abbreviated New Drug Applications (ANDAs) and commercial batch release.

QC System Suitability Testing

Employed in system suitability mixtures (e.g., EP system suitability standard containing Impurity D) to verify chromatographic performance before routine quality control analysis. The compound's critical separation from the beclomethasone main peak serves as a benchmark for column efficiency, mobile phase composition, and instrument variability [2].

Forced Degradation Studies

Used as a marker compound in forced degradation studies (acid, base, oxidative, thermal, photolytic) to assess the stability-indicating power of analytical methods. While the 9-bromo analog itself may not be a degradation product of the parent drug, it serves as a structurally related impurity to challenge method selectivity and ensure that degradation products do not co-elute [3].

SAR of Halogenated Corticosteroids

Employed in academic and industrial medicinal chemistry research to probe the impact of halogen substitution at the 9α-position on glucocorticoid receptor binding, metabolic stability, and anti-inflammatory activity. The distinct bromine atom enables comparative studies with the parent chloro compound, as well as with fluoro and iodo analogs, to optimize pharmacological profiles [4].

Application
Selection Property
Validation Focus
ANDA Method Development
Specificity & resolution benchmark
ICH Q2(R1) method validation
System Suitability Testing
Critical separation indicator
Column and system performance verification
Forced Degradation Studies
Structurally‑related impurity challenge
Stability‑indicating method selectivity
Halogenated Corticosteroid SAR
Bromine substitution probe
Glucocorticoid receptor binding and metabolic stability research context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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